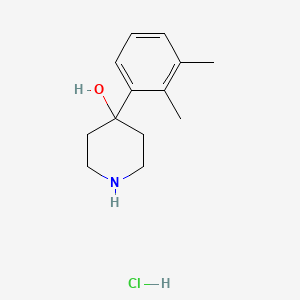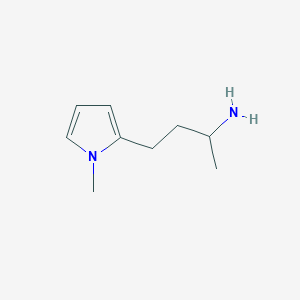
(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride consists of a propyl group attached to an amine, and a phenylpropyl group attached to the same amine . The presence of the phenyl group, a benzene ring, contributes to the compound’s aromatic properties.Chemical Reactions Analysis
Amines, including (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride, are known to react with acids to produce ammonium ions . This reaction is a characteristic of amines and is a result of the lone pair of electrons on the nitrogen atom, which can accept a proton (H+) from an acid.Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride: is used in analytical chemistry for the calibration of analytical instruments. Its well-defined properties, such as molecular weight and purity, make it an ideal candidate for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) standards . This ensures accurate measurement of chemical substances in various samples.
Organic Synthesis
This chemical is also pivotal in organic synthesis research. It can act as a precursor or an intermediate in the synthesis of more complex molecules. Researchers can use it to study reaction mechanisms and optimize synthesis pathways for industrial-scale production .
Wirkmechanismus
While specific information on the mechanism of action of (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride is not available, it’s worth noting that amines can act as nonselective adrenergic receptor agonists and norepinephrine reuptake inhibitors . This means they can bind to adrenergic receptors, mimicking the action of adrenaline and noradrenaline, and they can also increase the concentration of norepinephrine in the synaptic cleft by inhibiting its reuptake into the presynaptic neuron .
Safety and Hazards
The safety data sheets for similar compounds, such as propylamine, indicate that these substances can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection.
Eigenschaften
IUPAC Name |
2-methyl-2-phenyl-N-propylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-10-14-11-13(2,3)12-8-6-5-7-9-12;/h5-9,14H,4,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXWIHFUUAXNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C)(C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




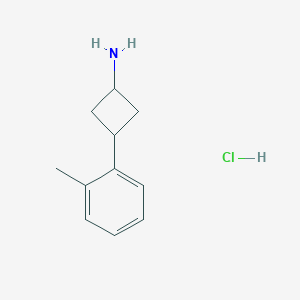
![3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid](/img/structure/B1423282.png)
![3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1423285.png)
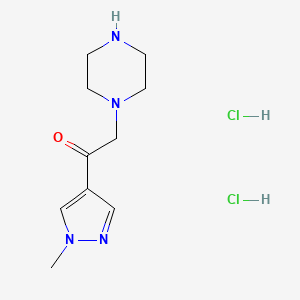
![3-Ethoxyspiro[3.5]nonan-1-amine](/img/structure/B1423288.png)
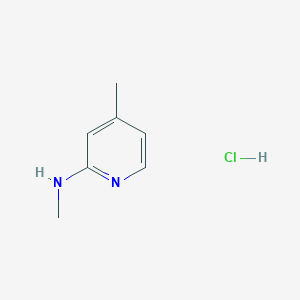
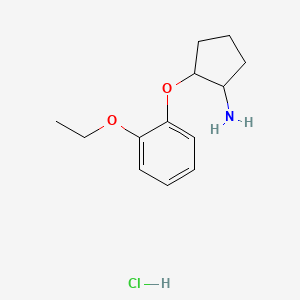

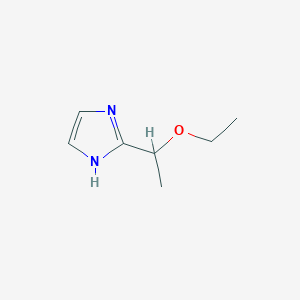

![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate](/img/structure/B1423298.png)
